molecular formula C8H7NO4 B14025589 2,5-Dioxopyrrolidin-1-yl but-3-ynoate

2,5-Dioxopyrrolidin-1-yl but-3-ynoate

Cat. No.: B14025589
M. Wt: 181.15 g/mol
InChI Key: FSJCTIFHDCOLMY-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl but-3-ynoate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate typically involves the reaction of but-3-ynoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk activation of the reactants and the use of large reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl but-3-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is employed in the conjugation of proteins and other biomolecules, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl but-3-ynoate involves the formation of stable amide bonds with amines. This reactivity makes it useful in the conjugation of biomolecules. The compound’s ability to form these bonds under mild conditions is a key factor in its effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl but-3-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) but-3-ynoate

InChI

InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h1H,3-5H2

InChI Key

FSJCTIFHDCOLMY-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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